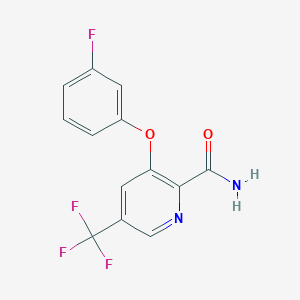
3-(3-Fluorophenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride is a biochemical used for proteomics research . Its molecular formula is C13H9F4NO•HCl, and its molecular weight is 307.67 .
Molecular Structure Analysis
The molecular structure of the related compound 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride is represented by the molecular formula C13H9F4NO .Physical And Chemical Properties Analysis
The related compound 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride has a molecular weight of 307.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique
Pharmaceutical and Agrochemical Applications
Fluorinated compounds, such as trifluridine and 5-trifluoromethyluracil, play a critical role in the development of pharmaceuticals and agrochemicals due to their unique properties. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, metabolic stability, and membrane permeability. A catalyst-free and visible light-promoted methodology for trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones offers a straightforward approach to accessing these fluorinated motifs, demonstrating the utility of such transformations in medicinal chemistry (Huang et al., 2018).
Material Science: Polyamides and Fluoroionophores
In material science, fluorinated compounds are used to synthesize novel materials with enhanced properties. For instance, novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides exhibit good thermal stability, mechanical properties, and electrical and dielectric performance. Such materials are promising for various applications, including electronics and coatings, where their enhanced properties can be leveraged (Ge et al., 2004).
Chemical Synthesis: Catalysis and Fluorination
In the domain of chemical synthesis, the incorporation of fluorine atoms into organic molecules remains a topic of significant interest. The development of new methodologies for the efficient and selective fluorination of nitrogen-containing aromatics, such as pyridines and anilines, highlights the ongoing advancements in this area. These methodologies facilitate the synthesis of fluorinated analogs, which are valuable in pharmaceutical and agrochemical research (Anand & Filler, 1976).
Biological Applications: Antimalarial Activity
Fluorinated compounds also show promise in the fight against malaria. Structural activity relationship studies of trifluoromethyl-substituted pyridine and pyrimidine analogs have led to the development of compounds with potent in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum strains. These compounds, through their optimized fluorinated motifs, offer new avenues for the treatment and prevention of malaria, highlighting the importance of fluorine chemistry in therapeutic development (Chavchich et al., 2016).
Propriétés
IUPAC Name |
3-(3-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O2/c14-8-2-1-3-9(5-8)21-10-4-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTHNNVIBNKOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

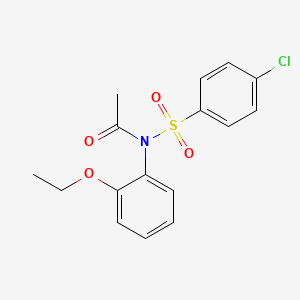


![1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2830594.png)
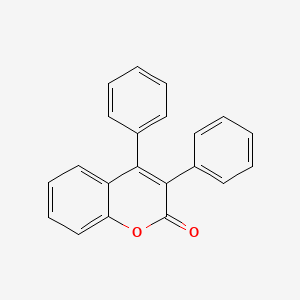
![4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid](/img/structure/B2830596.png)
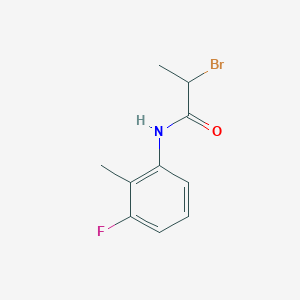
![(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride](/img/structure/B2830601.png)
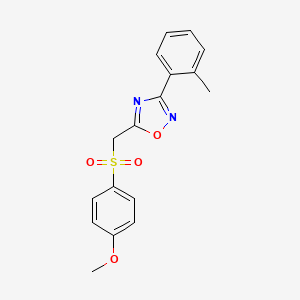
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2830604.png)
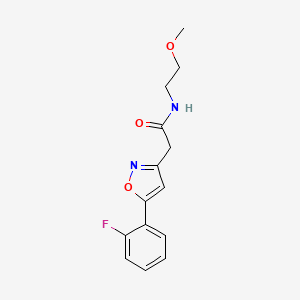
![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2830608.png)
![4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine](/img/structure/B2830609.png)
![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/no-structure.png)